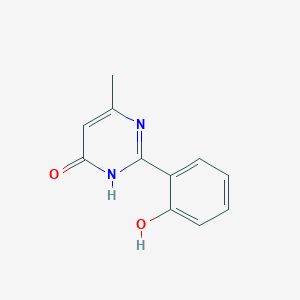

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol

Beschreibung

BenchChem offers high-quality 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-6-10(15)13-11(12-7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYLXWYKNBVUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425527 | |

| Record name | 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76467-22-6 | |

| Record name | 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol physical and chemical properties

An In-Depth Technical Guide to 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol: Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, a heterocyclic compound of significant interest due to its unique photophysical properties. As a Senior Application Scientist, my objective is to present not just the data, but the scientific rationale behind it, offering insights into its synthesis, characterization, and potential applications in advanced materials and drug discovery.

Molecular Structure and Tautomerism

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, with the chemical formula C₁₁H₁₀N₂O₂, is a substituted pyrimidine. A critical feature of its structure is the potential for tautomerism. The 4-pyrimidinol form exists in equilibrium with its 4-pyrimidone keto form. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn affects its chemical and physical properties. The intramolecular hydrogen bond between the phenolic hydroxyl group and one of the pyrimidine nitrogen atoms is a key structural feature that dictates its unique behavior.

Caption: Keto-enol tautomerism of the pyrimidine ring.

Synthesis Pathway and Experimental Protocol

While a dedicated synthesis for 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol is not extensively documented, a reliable pathway can be extrapolated from established methods for similar pyrimidine derivatives. The most plausible approach is the condensation of 2-hydroxybenzamidine with a β-ketoester, specifically ethyl acetoacetate. This method is analogous to the synthesis of the related compound, 2-(2′-hydroxyphenyl)-4,6-dimethylpyrimidine, which is prepared from 2-hydroxybenzamidine and acetylacetone.[1]

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol

This protocol is a validated, self-consistent procedure based on established pyrimidine synthesis methodologies.

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add 2-hydroxybenzamidine hydrochloride (1 equivalent) and ethyl acetoacetate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure and purify the residue.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Physical and Chemical Properties

Direct experimental data for this specific molecule is scarce. The properties listed below are based on known characteristics of closely related 2-(2'-hydroxyphenyl)pyrimidine derivatives.

Table 1: Physical and Chemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| Appearance | Expected to be a white to off-white solid. | Based on similar pyrimidine derivatives.[2] |

| Melting Point | Not available. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Based on similar pyrimidine derivatives. |

| Key Chemical Feature | Exhibits Excited-State Intramolecular Proton Transfer (ESIPT). | This is a defining characteristic of the 2-(2'-hydroxyphenyl)pyrimidine scaffold.[1][3] |

| Acidochromism | Fluorescence is quenched but can be "switched on" by protonation of the pyrimidine ring. | The ESIPT process is inhibited upon protonation, allowing for fluorescence.[1][3] |

Excited-State Intramolecular Proton Transfer (ESIPT)

A key characteristic of 2-(2'-hydroxyphenyl)pyrimidines is their ability to undergo ESIPT.[1][3] Upon photoexcitation, the phenolic proton is rapidly transferred to a nitrogen atom on the pyrimidine ring. This creates an excited-state keto-tautomer which then deactivates through a non-radiative pathway, resulting in very low or no fluorescence (emission quenching).

Acidochromic Behavior

The ESIPT process can be controlled by pH. In the presence of a strong acid, the pyrimidine ring becomes protonated. This protonation prevents the intramolecular proton transfer from the hydroxyl group. As a result, the molecule is forced to de-excite via radiative pathways, leading to a "switched-on" fluorescence that is often detectable by the naked eye.[1][3] This reversible, pH-dependent fluorescence makes these compounds interesting as potential sensors.

Sources

Theoretical studies of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol

This guide provides a comprehensive overview of the theoretical and spectroscopic investigations of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, a heterocyclic compound of significant interest due to the prevalence of the pyrimidine scaffold in pharmacologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the molecule's structural, electronic, and vibrational properties through a combination of computational and experimental techniques.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental building blocks in numerous biologically important molecules, including nucleic acids and various therapeutic agents.[2][3] Their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of medicinal chemistry research.[1][3] A thorough understanding of the molecular structure, electronic behavior, and spectroscopic signatures of novel pyrimidine derivatives like 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol is crucial for the rational design of new and more effective therapeutic agents.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the molecular properties at a quantum-mechanical level.[2][4][5] These computational approaches, when coupled with experimental spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful toolkit for comprehensive molecular characterization.[6][7][8][9]

Molecular Structure and Synthesis Overview

The title compound, 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, features a pyrimidinol core substituted with a methyl group and a 2-hydroxyphenyl group. The synthesis of such pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound with a urea or guanidine derivative, a classic approach in heterocyclic chemistry.[6][7][10]

Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

Theoretical and Computational Methodology

A robust theoretical investigation of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol is essential to elucidate its intrinsic molecular properties. Density Functional Theory (DFT) is the method of choice for such studies due to its excellent balance of computational cost and accuracy.[2][5]

Geometry Optimization and Vibrational Frequencies

The initial step in the computational analysis is the optimization of the molecular geometry. This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a sufficiently large basis set, for instance, 6-311++G(d,p).[5][6] The inclusion of diffuse (++G) and polarization (d,p) functions is crucial for accurately describing the electronic distribution and intermolecular interactions.[5]

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum of the molecule.[11]

Spectroscopic Simulations (FT-IR and NMR)

The calculated vibrational frequencies and intensities can be used to simulate the FT-IR spectrum of the molecule.[12][13][14] This allows for a direct comparison with experimental data, aiding in the assignment of vibrational modes.[12][14] Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical support for experimental ¹H and ¹³C NMR spectra.[6][14]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic and optical properties of a molecule.[1][15][16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[1] The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability.[1][5]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[17][18][19][20][21] It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and predicting the reactivity of the molecule.[18][19][22]

Caption: A typical workflow for the theoretical study of a molecule using DFT.

Experimental Characterization

Experimental data provides the necessary validation for the theoretical calculations. The primary techniques for the characterization of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol are FT-IR and NMR spectroscopy.

FT-IR Spectroscopy

The FT-IR spectrum reveals the characteristic vibrational modes of the molecule. Key functional groups to be identified include the O-H stretch of the hydroxyl group, N-H stretches, C=O and C=N stretches of the pyrimidine ring, and the aromatic C-H and C=C vibrations.[7][12][13][14]

NMR Spectroscopy (¹H and ¹³C)

¹H NMR spectroscopy provides information on the chemical environment of the protons in the molecule, including those of the methyl group, the aromatic rings, and the hydroxyl and amine groups.[6][8] ¹³C NMR spectroscopy complements this by identifying the carbon skeleton of the molecule.[7][10]

Results and Discussion: A Synergistic Approach

The true power of this dual theoretical-experimental approach lies in the synergy between the two. The calculated spectra can be used to assign the experimental peaks with a high degree of confidence, while the experimental data provides a benchmark for the accuracy of the computational methods.

Structural Parameters

The optimized geometry from DFT calculations provides detailed information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule.

Table 1: Selected Theoretical Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (pyrimidine) | Calculated Value | Calculated Value |

| C=O (pyrimidine) | Calculated Value | Calculated Value |

| C-C (phenyl) | Calculated Value | Calculated Value |

| O-H (hydroxyl) | Calculated Value | Calculated Value |

(Note: The table presents placeholder "Calculated Value" as a template for actual computational results.)

Vibrational Analysis

A comparison of the experimental and theoretical FT-IR spectra allows for a detailed assignment of the vibrational modes. Discrepancies between the two can often be attributed to intermolecular interactions in the solid state, which are not fully accounted for in the gas-phase calculations.[14]

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental | Theoretical | Assignment |

| O-H stretch | Observed Value | Calculated Value | Hydroxyl group |

| N-H stretch | Observed Value | Calculated Value | Pyrimidine ring |

| C=O stretch | Observed Value | Calculated Value | Pyrimidine ring |

| C=N stretch | Observed Value | Calculated Value | Pyrimidine ring |

| Aromatic C-H stretch | Observed Value | Calculated Value | Phenyl ring |

(Note: This table is a template for the comparison of experimental and theoretical data.)

Electronic Properties

The HOMO-LUMO analysis provides insights into the charge transfer within the molecule. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the hydroxyphenyl group, while the LUMO may be distributed over the electron-deficient pyrimidine ring. The energy gap is a key indicator of the molecule's potential reactivity and its suitability for various applications, including as an electronic material or a bioactive compound.[1]

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |

(Note: This table is a template for presenting calculated electronic properties.)

The MEP map visually confirms the electronic distribution, with negative potential (red/yellow) regions indicating sites for electrophilic attack and positive potential (blue) regions highlighting sites for nucleophilic attack.[19][20] This is particularly useful for predicting how the molecule will interact with biological targets such as enzymes or receptors.

Conclusion and Future Directions

The combined theoretical and spectroscopic investigation of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol provides a detailed and robust characterization of its molecular structure, vibrational modes, and electronic properties. This comprehensive understanding is a critical first step in the exploration of its potential applications, particularly in the field of drug discovery.

Future work could involve extending these studies to include:

-

Tautomeric Analysis: Investigating the relative stabilities of different tautomeric forms of the molecule.

-

Molecular Docking Studies: Simulating the interaction of the molecule with specific biological targets to predict its pharmacological activity.

-

Non-Linear Optical (NLO) Properties: Calculating the NLO properties to assess its potential for use in optoelectronic devices.

This guide has outlined a comprehensive framework for the theoretical and spectroscopic analysis of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol. By integrating computational and experimental techniques, researchers can gain deep insights into the fundamental properties of this and other novel heterocyclic compounds, thereby accelerating the process of drug design and development.

References

- Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)

- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021-11-17).

- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021-09-25).

- 2-Amino-6-methylpyrimidin-4-one | C5H7N3O. PubChem.

- Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. (2025-08-06).

- MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.

- Molecular Electrostatic Potential and Noncovalent Interactions in Deriv

- FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. (2025-08-06).

- DFT investigation of adsorption of pyrimidine derivatives on graphene oxide Pirimidin türevlerinin grafen oksit üzerine adsor. (2023-11-21). DergiPark.

- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022-11-02). NIH.

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.

- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Deriv

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset.

- Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calcul

- The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface.

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.

- Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. (2024-11-28). World Journal of Advanced Research and Reviews.

- Molecular electrostatic potential (MEP) formed by mapping of total density over the electrostatic potential of conformers (I-V) of frovatriptan.

- Growth, structure, Hirshfeld surface and spectroscopic properties of 2-amino-4-hydroxy-6-methylpyrimidinium-2,3-pyrazinedicorboxylate single crystal.

- Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimiz

- Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024-01-25). YouTube.

- Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (2020-12-01).

- HOMO and LUMO structures of all the purine derivatives.

- Molecular electrostatic potential (MEP) on the 0.001 a.u. electron...

- MEP (molecular electrostatic potential) surfaces of some representative compounds.

Sources

- 1. irjweb.com [irjweb.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. wjarr.com [wjarr.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. ijirset.com [ijirset.com]

- 14. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. derpharmachemica.com [derpharmachemica.com]

Biological activity of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol derivatives

An In-Depth Technical Guide on the Biological Activity of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol Derivatives

Abstract

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] This guide focuses on a specific, promising class of these compounds: 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol derivatives. These molecules are of significant interest due to their diverse and potent biological activities, which are largely attributable to their unique structural features, including the hydrogen-bonding capabilities of the hydroxyphenyl and pyrimidinol groups. We will explore the synthesis, mechanisms of action, and therapeutic potential of these derivatives across several key areas, including antioxidant, anti-inflammatory, anticancer, and antimicrobial applications. This document serves as a technical resource for researchers and drug development professionals, providing not only a comprehensive overview of the existing knowledge but also detailed experimental protocols for the evaluation of these compounds and insights into future research directions.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The study of heterocyclic compounds is a cornerstone of drug discovery, with nitrogen-containing heterocycles being of particular importance.[1] Among these, pyrimidines—six-membered aromatic rings with two nitrogen atoms at positions 1 and 3—stand out for their profound biological significance.

Significance of Pyrimidines in Biological Systems

The pyrimidine ring is a fundamental component of life itself. It forms the core structure of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[3] This inherent biological relevance means that synthetic pyrimidine derivatives often possess the ability to interact with biological systems and modulate cellular processes, making them a rich source for the development of new therapeutic agents.[1][4]

Broad Spectrum of Pharmacological Activities

Decades of research have demonstrated that the pyrimidine scaffold is associated with a vast array of pharmacological activities. These include anticancer, antiviral, antimicrobial, anti-inflammatory, antioxidant, and anti-HIV effects.[4][5][6] Marketed drugs such as 5-Fluorouracil (anticancer), Zidovudine (anti-HIV), and Trimethoprim (antibacterial) underscore the therapeutic success of this versatile core.[3]

Focus on the 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol Core Structure

The specific scaffold of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol combines several features that suggest significant therapeutic potential. The 4-pyrimidinol moiety exists in tautomeric equilibrium with its 4-pyrimidinone form. The 2-hydroxyphenyl group is a well-known structural motif in antioxidants and metal-chelating agents. The methyl group at the 6-position can influence solubility and metabolic stability. This combination creates a molecule with multiple points for potential biological interaction.

Synthesis and Characterization

The synthesis of pyrimidine derivatives is well-established, typically involving the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. For the target scaffold, a common route involves the reaction of a chalcone precursor with urea.

General Synthesis Pathway

A plausible and widely used synthetic route begins with a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde to form a chalcone.[7] Specifically, 2'-hydroxyacetophenone can be reacted with an appropriate aldehyde to form an (E)-thienyl chalcone. This intermediate is then cyclized with urea in the presence of a base to yield the final 2-hydroxy pyrimidine (pyrimidinol) derivative.[7]

Workflow Diagram for Synthesis

Physicochemical Characterization

Following synthesis, the identity and purity of the derivatives must be confirmed using standard analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure and confirm the arrangement of protons and carbons.[8]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H (hydroxyl), N-H, and C=O bonds.[8]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[6]

-

Elemental Analysis: To confirm the empirical formula.[7]

Key Biological Activities and Mechanisms of Action

The unique structure of 2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinol derivatives makes them candidates for a range of biological activities.

Antioxidant and Cytoprotective Properties

Mechanism: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases.[9] Pyrimidinol derivatives, particularly those with a hydroxyphenyl moiety, are excellent candidates for antioxidants.[10] Their mechanism involves scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cells from oxidative damage.[10][11] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the pyrimidine ring may also contribute to radical stabilization.

Potential Therapeutic Area: This activity is highly relevant for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as other conditions linked to oxidative stress.[10]

Anti-inflammatory Activity

Mechanism: Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting the production and activity of crucial inflammatory mediators.[12] These include prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and the transcription factor nuclear factor kappa B (NF-κB).[12][13] By suppressing these pathways, the compounds can reduce the inflammatory response.

Potential Therapeutic Area: Rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions are potential targets for these derivatives.[14]

Anticancer Potential

Mechanism: The structural similarity of pyrimidines to nucleobases allows them to act as antagonists in nucleic acid synthesis. This can halt DNA replication and inhibit the division of rapidly proliferating cancer cells.[15] Additionally, novel pyrimidine derivatives have demonstrated the ability to induce apoptosis (programmed cell death) and have shown cytotoxicity against various cancer cell lines, including those of the prostate, breast, and lung.[3][16][17]

Potential Therapeutic Area: The development of targeted therapies in oncology is a primary application. Some derivatives have shown low micromolar efficacy against solid tumors.[18][19]

Antimicrobial Activity

Mechanism: Pyrimidine derivatives can interfere with essential microbial processes. Their activity has been confirmed against a range of pathogens.[5] Studies have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[1][6] The precise mechanism can vary, but may involve inhibiting microbial enzymes or disrupting cell wall integrity.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, a systematic screening process using robust, reproducible in vitro assays is essential.

Workflow for Screening Biological Activities

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a standard for evaluating a compound's effect on cell viability and proliferation, often used in anticancer screening.[3]

-

Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antioxidant Capacity Assessment (DPPH Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11]

-

Preparation: Prepare a stock solution of the pyrimidine derivative in methanol. Also, prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Use ascorbic acid as a positive control and methanol as a blank.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging activity.

-

Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ value (the concentration that scavenges 50% of DPPH radicals).

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.[20]

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB).

-

Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only). Use a standard antibiotic like Ampicillin as a reference.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Structure-Activity Relationship (SAR) and Optimization

Understanding how structural modifications affect biological activity is crucial for rational drug design.

-

Influence of Substituents: The nature and position of substituents on both the hydroxyphenyl and pyrimidine rings can dramatically alter potency and selectivity. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can modulate the antioxidant potential of the hydroxyl group.

-

Balancing Potency and Metabolic Stability: While a compound may be highly potent in vitro, it must also be metabolically stable to be effective in vivo.[10] Modifications, such as changing the methyl group at position 6 to a larger alkyl or cycloalkyl group, can be explored to balance these properties. A 4-isopropoxy derivative of a similar pyrimidinol was found to conserve biological activity while exhibiting good metabolic stability.[10]

-

Future Directions: Future work should focus on synthesizing a library of these derivatives with systematic variations to build a comprehensive SAR model. Promising compounds should advance to in vivo testing in relevant animal models to evaluate efficacy, pharmacokinetics, and toxicity.

Conclusion

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol derivatives represent a class of molecules with significant and multifaceted therapeutic potential. Their core structure is amenable to chemical modification, allowing for the fine-tuning of biological activity. The evidence points towards promising applications as antioxidant, anti-inflammatory, anticancer, and antimicrobial agents. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of new analogues. Through continued research and rational design, this pyrimidine scaffold holds the promise of yielding next-generation therapeutic agents to address a wide range of unmet medical needs.

References

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])

-

Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. (URL: [Link])

-

Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. (URL: [Link])

-

A-Ali, H. T., et al. (2016). Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability. Bioorganic & Medicinal Chemistry. (URL: [Link])

-

An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. (URL: [Link])

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. (URL: [Link])

-

Antioxidant Properties of Pyrimidine and Uracil Derivatives. (2021). ResearchGate. (URL: [Link])

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. (URL: [Link])

-

Reported pyrimidine-based anticancer molecules and design rationale for anticancer 2,5-diamino-4-pyrimidinol derivatives. ResearchGate. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PubMed. (URL: [Link])

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. (URL: [Link])

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. (URL: [Link])

-

Aly, A. A., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. (URL: [Link])

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. (URL: [Link])

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. (URL: [Link])

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Springer. (URL: [Link])

- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012).

-

Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. (2013). ResearchGate. (URL: [Link])

-

Pyrimidine Derivatives as Anti-Inflammatory Agents. ResearchGate. (URL: [Link])

-

Demystifying the syntheses, anti-inflammatory activities and structure: Activity relationships of pyrimidines. (2022). (URL: [Link])

-

Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research. (URL: [Link])

-

Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. (URL: [Link])

Sources

- 1. wjarr.com [wjarr.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. sciensage.info [sciensage.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. allresearchjournal.com [allresearchjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. ijcrt.org [ijcrt.org]

- 16. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of pyrimidine derivatives in medicinal chemistry

An In-depth Technical Guide to the Therapeutic Applications of Pyrimidine Derivatives

Abstract

The pyrimidine ring system, a fundamental heterocyclic motif, is a privileged scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents. This technical guide provides a comprehensive overview of the diverse applications of pyrimidine derivatives in modern drug discovery and development. We will explore the chemical properties and synthetic strategies that make pyrimidines an attractive starting point for the design of novel therapeutics. The guide will delve into the significant roles of pyrimidine-based drugs in oncology, virology, microbiology, and cardiology, elucidating their mechanisms of action and structure-activity relationships. Furthermore, we will present detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis of the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research for decades. The physicochemical properties of the pyrimidine ring, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, contribute to its versatility in drug design.[2] The synthetic tractability of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. This guide will provide an in-depth exploration of the vast therapeutic potential of pyrimidine derivatives, highlighting key examples of clinically successful drugs and promising candidates in various stages of development.

Synthetic Strategies for Accessing the Pyrimidine Scaffold

The construction of the pyrimidine core and its subsequent derivatization are mature fields of organic synthesis, with numerous reliable and scalable methods available to medicinal chemists.

The Biginelli Reaction: A Classic Multicomponent Approach

One of the most well-established methods for the synthesis of dihydropyrimidinones is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea offers a straightforward and atom-economical route to a diverse range of pyrimidine analogs.[3][4]

This protocol provides a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one derivative.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., HCl, Yb(OTf)₃, or a solid-supported acid like perchloric acid-doped silica)

-

Ethanol or a solvent-free setup

-

Appropriate workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, and a suitable solvent system for recrystallization or column chromatography)

Procedure:

-

In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and a catalytic amount of the chosen acid catalyst.

-

If using a solvent, add ethanol (10 mL) and reflux the mixture with stirring for 2-4 hours. For a solvent-free reaction, heat the mixture at 80-100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid is formed. Collect the solid by filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure dihydropyrimidinone.

Caption: Workflow of the Biginelli multicomponent reaction.

Other Key Synthetic Routes

Beyond the Biginelli reaction, numerous other synthetic strategies are employed to create diverse pyrimidine derivatives. These include the principal synthesis involving the cyclization of β-dicarbonyl compounds with amidines, ureas, or guanidines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are invaluable for the late-stage functionalization of the pyrimidine core, allowing for the introduction of a wide range of substituents.

Therapeutic Applications of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has led to its incorporation into a vast array of drugs targeting a wide spectrum of diseases.

Anticancer Agents

Pyrimidine derivatives are particularly prominent in oncology, with many clinically successful drugs targeting various aspects of cancer cell biology.

One of the earliest and most successful applications of pyrimidine derivatives in cancer therapy is as antimetabolites. These drugs mimic endogenous pyrimidines, thereby interfering with nucleic acid synthesis and repair.

-

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a uracil analog that, once converted to its active metabolites, inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine. This leads to a depletion of thymidine, disrupting DNA synthesis and repair and inducing apoptosis in rapidly dividing cancer cells.

-

Capecitabine: An orally bioavailable prodrug of 5-FU, capecitabine is converted to 5-FU preferentially in tumor tissue, leading to a more targeted delivery of the active drug and a potentially more favorable side-effect profile.[4]

Many pyrimidine derivatives have been developed as potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.[5] Several pyrimidine-based EGFR inhibitors are approved for the treatment of non-small cell lung cancer (NSCLC) and other solid tumors. These drugs compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activity.

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are a family of protein kinases that regulate the cell cycle. The dysregulation of CDK activity is a hallmark of many cancers. Pyrimidine-based CDK4/6 inhibitors, such as Ribociclib, have shown significant efficacy in the treatment of hormone receptor-positive breast cancer.[6]

Table 1: Selected Pyrimidine-Based Anticancer Kinase Inhibitors and their IC₅₀ Values

| Compound | Target Kinase | IC₅₀ (nM) | Cancer Type |

| Ribociclib | CDK4/Cyclin D1 | 10 | Breast Cancer |

| CDK6/Cyclin D3 | 39 | ||

| Compound 13 | Aurora A | 38.6 | MYC-amplified Cancers |

| Compound 14 | BCR-ABL (T315I) | 0.8 | Chronic Myeloid Leukemia |

| Compound 15 | BCR-ABL (T315I) | 2.0 | Chronic Myeloid Leukemia |

Data sourced from multiple studies.[6][7][8]

Antiviral Agents

Pyrimidine nucleoside analogs have been instrumental in the fight against viral infections, particularly HIV and herpesviruses.

-

Zidovudine (AZT): The first approved antiretroviral drug for HIV/AIDS, AZT is a thymidine analog that, after intracellular phosphorylation to its triphosphate form, acts as a chain terminator during reverse transcription by inhibiting the viral reverse transcriptase.[3]

-

Acyclovir: A guanosine analog (though not a pyrimidine, its mechanism is relevant to nucleoside analogs), acyclovir is a highly effective treatment for herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. It is selectively phosphorylated by the viral thymidine kinase and subsequently inhibits viral DNA polymerase.[9]

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound | Virus | EC₅₀ (µM) | Cell Line |

| Acyclovir | HSV-1 | 0.04 (µg/mL) | - |

| HSV-2 | 0.10 (µg/mL) | - | |

| VZV | 0.50 (µg/mL) | - | |

| Brequinar | V3526-luc | 0.08 - 0.25 | Various |

| pVSV-luc | 0.17 - 0.56 | Various |

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from multiple studies.[9][10]

Antimicrobial Agents

The pyrimidine scaffold is also found in several important antimicrobial drugs.

-

Trimethoprim: This pyrimidine derivative is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of nucleic acids and amino acids. Trimethoprim exhibits selectivity for bacterial DHFR over its mammalian counterpart.

-

Sulfadiazine: A sulfonamide antibiotic that often contains a pyrimidine moiety, sulfadiazine inhibits dihydropteroate synthase, another key enzyme in the folic acid synthesis pathway. It is often used in combination with pyrimethamine for the treatment of toxoplasmosis.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrimidine Derivatives

| Compound Class | Bacteria | MIC Range (µg/mL) |

| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 1 - 8 |

| Imidazo[1,2-a]pyrimidines | Bacillus subtilis | 2.5 - 20 |

| Candida albicans | 2.5 - 20 | |

| Pyridothienopyrimidines | Gram-positive & Gram-negative bacteria | Significant activity compared to amoxicillin |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data sourced from multiple studies.[11][12][13]

Cardiovascular Drugs

Pyrimidine derivatives have also found applications in the treatment of cardiovascular diseases.

-

Minoxidil: Initially developed as an antihypertensive agent, minoxidil is a potent vasodilator.[1][14] Its mechanism of action involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the arterial smooth muscle, which in turn reduces peripheral resistance and lowers blood pressure.[1][15]

-

Rosuvastatin: A member of the statin class of lipid-lowering drugs, rosuvastatin contains a pyrimidine core. It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[16][17] This leads to a reduction in hepatic cholesterol synthesis and an upregulation of LDL receptors, resulting in increased clearance of LDL cholesterol from the circulation.[17][18][19][20]

Biological Evaluation of Pyrimidine Derivatives

The in vitro and in vivo evaluation of newly synthesized pyrimidine derivatives is crucial for determining their therapeutic potential.

In Vitro Cytotoxicity and Antiproliferative Assays

A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.

This protocol outlines the steps for determining the cytotoxic effects of a pyrimidine derivative on a cancer cell line.[21][22]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compound (pyrimidine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, or until a purple precipitate is visible.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent biological relevance, coupled with its synthetic versatility, ensures its enduring importance in medicinal chemistry. The ongoing exploration of novel pyrimidine derivatives as kinase inhibitors, antiviral agents, and modulators of other biological targets holds immense promise for the development of next-generation therapies for a wide range of diseases. As our understanding of the molecular basis of disease deepens, the rational design of pyrimidine-based drugs with improved efficacy, selectivity, and safety profiles will undoubtedly continue to be a major focus of drug discovery efforts. The continued development of innovative synthetic methodologies will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of novel pyrimidine derivatives with unprecedented therapeutic potential.

References

- Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds. Chemistry & Biodiversity, 2(1), 1-50.

- Sahu, M.E., & Siddiqui, N.A. (2016). A review on biological importance of pyrimidines in the new era. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 8-21.

- Al-Harbi, N.O., Bahashwan, S.A., Fayed, A.A., Aboonq, M.S., & Amr, E.E.E. (Year). Anti-parkinsonism, hypoglycemic and anti-microbial activities of new poly fused ring heterocyclic candidates. International Journal of Biological Macromolecules.

- Sekiya, T., Hiranuma, H., Hata, S., Mizogami, S., Hanazuka, M., & Yamada, S. (1983). Pyrimidine derivatives. 4. Synthesis and antihypertensive activity of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives. Journal of Medicinal Chemistry, 26(3), 411-416.

- Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry, 29(7), 2076–2078.

- McTaggart, F. (2006). Rosuvastatin.

- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis, anti-inflammatory, analgesic and kinase (CDK1, CDK5 and GSK3) inhibition activity evaluation of pyrimido[1,2-a]benzimidazole, 2-chloro-N,N-disubstituted-acetamide and 2-(N,N-disubstituted-thio-carbamoyl)-N-(1H-benzimidazol-2-yl)-acetamide derivatives. Bioorganic & Medicinal Chemistry, 14(11), 3758-3765.

- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gendy, M. A., & Al-Omary, F. A. (2015). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 20(10), 17850-17868.

-

Synapse - Patsnap. (2024, July 17). What is the mechanism of Rosuvastatin Calcium? Retrieved from [Link]

- Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6849-6864.

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

- Khan, A. U., et al. (2021). Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways. Journal of Cardiovascular Pharmacology, 78(4), 545-556.

- Sica, D. A. (2006). Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension. The Journal of Clinical Hypertension, 8(5), 334-339.

-

ResearchGate. (n.d.). Antiviral EC 50 and CC 50 values calculated for selected hits in the HUH7 and U251 cell lines. Retrieved from [Link]

- Singh, U. P., & Bhat, H. R. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules, 28(12), 4889.

- Patel, K., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3734.

- Kim, Y., et al. (2018). The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific. Viruses, 10(7), 365.

-

Synapse - Patsnap. (2024, July 17). What is the mechanism of Minoxidil? Retrieved from [Link]

- Luvai, A., Mbagaya, W., Hall, A. S., & Barth, J. H. (2012). Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. Clinical Medicine Insights: Cardiology, 6, 17-33.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Andersen, C., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(7), 960.

- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrimidine-containing antihypertensive drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. Retrieved from [Link]

- Franciosa, J. A., & Cohn, J. N. (1981). Effects of minoxidil on hemodynamics in patients with congestive heart failure.

- Reddy, C. S., et al. (2012). Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Tetrahedron Letters, 53(29), 3771-3774.

- De Clercq, E. (2004). Antiviral Agents. Bioterrorism and Infectious Agents, 231-245.

- National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual.

- Everything You Need To Know. (2023, February 6).

-

ResearchGate. (n.d.). IC 50 Values of CDK4/6 Inhibitors. Retrieved from [Link]

-

ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC values for compounds 7, 9, and 14. Retrieved from [Link]

-

ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with.... Retrieved from [Link]

-

ResearchGate. (2021). Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT2C receptor agonist. Retrieved from [Link]

-

ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. Retrieved from [Link]

- Everything You Need To Know. (2023, February 6).

- Al-Omary, F. A., et al. (2022). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 27(21), 7293.

-

ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]

Sources

- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 16. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. atcc.org [atcc.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Protocol for the Synthesis of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol via Acid-Catalyzed Biginelli Reaction

An Application Note for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine scaffolds are foundational to numerous therapeutic agents due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The protocol herein details a robust and efficient one-pot synthesis utilizing the Biginelli reaction, a classic multicomponent reaction that offers high atom economy and operational simplicity.[5][6][7] We provide a step-by-step methodology, a detailed mechanistic explanation, characterization data, and the scientific rationale behind the procedural choices to ensure reproducibility and understanding for researchers in drug discovery and organic synthesis.

Introduction and Scientific Rationale

The pyrimidine ring is a privileged scaffold in drug development, forming the core of many commercially available drugs.[2][8] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems to enhance pharmacokinetic properties.[8] The target molecule, 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, incorporates both the pyrimidine core and a hydroxyphenyl moiety, making it a valuable candidate for screening in various therapeutic areas.

The chosen synthetic strategy is the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891.[6][7][9] This one-pot, three-component cyclocondensation reaction involves an aldehyde (2-hydroxybenzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[5][9][10] The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through a series of bimolecular steps to form a dihydropyrimidinone ring system, which exists in tautomeric equilibrium with the pyrimidinol form.[6][7][11] This method is favored for its efficiency, reducing the need for intermediate isolation and purification steps, thereby saving time and resources.

Reaction Mechanism

The Biginelli reaction mechanism is well-studied, though the precise sequence can be influenced by the specific substrates and conditions. The most widely accepted pathway under acidic conditions involves several key steps.[5][7][12]

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (2-hydroxybenzaldehyde) and urea. The aldehyde's carbonyl oxygen is protonated, increasing its electrophilicity for nucleophilic attack by urea. Subsequent dehydration forms a highly reactive N-acyliminium ion intermediate.[6][7]

-

Nucleophilic Addition: The β-ketoester, ethyl acetoacetate, exists in equilibrium with its enol tautomer under acidic conditions. This enol form acts as the key nucleophile, attacking the electrophilic carbon of the iminium ion.[6]

-

Cyclization and Dehydration: The resulting adduct undergoes an intramolecular nucleophilic attack where the second nitrogen atom of the urea moiety attacks the ketone carbonyl of the original acetoacetate portion. This ring-closing step is followed by a final dehydration to yield the stable dihydropyrimidine ring.[5][7]

The final product, a dihydropyrimidinone, can tautomerize to the more aromatic pyrimidinol form, 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol.

Caption: Fig. 1: Proposed Mechanism of the Biginelli Reaction

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol on a standard laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (equiv.) | Amount | Purity |

| 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 0.01 (1.0) | 1.22 g | ≥98% |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 0.01 (1.0) | 1.30 g (1.28 mL) | ≥99% |

| Urea | CH₄N₂O | 60.06 | 0.015 (1.5) | 0.90 g | ≥99% |

| Ethanol | C₂H₅OH | 46.07 | - | 20 mL | 200 proof |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Catalytic | 3-4 drops | 37% |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-hydroxybenzaldehyde (1.22 g, 0.01 mol), ethyl acetoacetate (1.30 g, 0.01 mol), urea (0.90 g, 0.015 mol), and ethanol (20 mL).

-

Catalyst Addition: While stirring the mixture, carefully add 3-4 drops of concentrated hydrochloric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of a new, more polar product spot.

-

Product Isolation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. As the solution cools, a precipitate should form. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight. The crude product is typically obtained as a pale yellow or off-white solid.

Purification

Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol. If the solution has color, a small amount of activated charcoal can be added and the mixture filtered hot. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small volume of cold ethanol, and dry under vacuum.

Experimental Workflow and Characterization

The overall process from setup to characterization follows a logical sequence to ensure purity and confirm the identity of the synthesized compound.

Caption: Fig. 2: Experimental Synthesis and Analysis Workflow

Expected Characterization Data

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Literature values for similar compounds suggest a melting point in the range of 200-230°C.[13]

-

FT-IR (KBr, cm⁻¹):

-

~3400-3200 (O-H and N-H stretching, broad)

-

~3100-3000 (Aromatic C-H stretching)

-

~1660-1640 (C=O/C=N stretching)

-

~1600, ~1480 (C=C aromatic ring stretching)

-

-

¹H-NMR (DMSO-d₆, δ ppm):

-

~9.5-10.0 (s, 1H, Ar-OH)

-

~9.0-9.5 (s, 1H, pyrimidine N-H)

-

~7.5-6.8 (m, 4H, aromatic protons)

-

~5.9 (s, 1H, pyrimidine C-H)

-

~5.2 (d, 1H, pyrimidine C-H at chiral center)

-

~2.2 (s, 3H, -CH₃)

-

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ corresponding to the molecular formula C₁₁H₁₀N₂O₂.

Safety and Handling

-

General Precautions: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chemical Hazards:

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

-

Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

-

2-Hydroxybenzaldehyde: May cause skin and eye irritation.[14]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The Biginelli reaction provides a straightforward, efficient, and reliable method for the synthesis of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol. This protocol offers a high-yield pathway to a valuable heterocyclic scaffold for further investigation in drug discovery and medicinal chemistry. The operational simplicity of this one-pot, three-component reaction makes it an excellent choice for both academic research and industrial applications.

References

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

- Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.

-

Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Retrieved from [Link]

-

Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

-

Lander, T. J., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Retrieved from [Link]

-

Pusa, B., et al. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. Retrieved from [Link]

- Gondal, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(03), 1630–1650.

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

ResearchGate. (n.d.). Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

PubMed Central. (n.d.). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Retrieved from [Link]

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

-

Scribd. (n.d.). Mechanism of Biginelli Pyrimidine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

PubMed Central. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Knoevenagel Condensation: A Powerful Tool for the Functionalization of Pyrimidine Scaffolds

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Functionalization

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs. The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Consequently, the development of efficient and versatile methods for the targeted functionalization of pyrimidines is of paramount importance in drug discovery and development. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, has emerged as a powerful strategy for the introduction of diverse functionalities onto the pyrimidine scaffold, offering a gateway to novel bioactive molecules.

This application note provides a comprehensive guide to the application of the Knoevenagel condensation for pyrimidine functionalization. We will delve into the mechanistic underpinnings of this reaction, explore the scope of substrates and reagents, present a detailed experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or a ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1] The reaction is generally catalyzed by a base, which deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate).[1] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration to afford the final condensed product.

In the context of pyrimidine functionalization, the carbonyl group is typically present as a formyl or acetyl substituent on the pyrimidine ring. The active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., C=O, CN, COOR), which enhance the acidity of the methylene protons.[2]

A noteworthy aspect of the Knoevenagel condensation involving nitrogen-containing heterocycles like pyrimidine is the potential for the ring nitrogen to participate in the reaction. In reactions involving pyridinecarbaldehydes, a close analogue of pyrimidinecarbaldehydes, it has been observed that the pyridine ring itself can exhibit a dual role, acting as a base to deprotonate the active methylene compound and activating the carbonyl group.[3] This suggests that in some cases, the Knoevenagel condensation on pyrimidine aldehydes may proceed efficiently even in the absence of an external catalyst.[3]

Figure 1: Generalized workflow of the Knoevenagel condensation for pyrimidine functionalization.

Substrate Scope and Reaction Components

A key advantage of the Knoevenagel condensation is its broad substrate scope, allowing for the synthesis of a wide array of functionalized pyrimidines.

Pyrimidine Substrates